molecular formula C13H12BrClN2O B14524827 Pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride CAS No. 62513-07-9

Pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride

Cat. No.: B14524827
CAS No.: 62513-07-9
M. Wt: 327.60 g/mol
InChI Key: FESRGXXUOWAZGD-UHFFFAOYSA-N
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Description

Pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyridinium cation makes these compounds highly reactive and versatile in different chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride typically involves the reaction of pyridine with 2-bromoaniline and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridinium derivatives .

Mechanism of Action

The mechanism of action of pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride involves its interaction with cellular components, leading to disruption of cellular processes. The compound can interact with proteins, nucleic acids, and cell membranes, resulting in antimicrobial effects. The molecular targets and pathways involved include inhibition of enzyme activity, disruption of membrane integrity, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride is unique due to the presence of the bromophenyl group, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

62513-07-9

Molecular Formula

C13H12BrClN2O

Molecular Weight

327.60 g/mol

IUPAC Name

N-(2-bromophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C13H11BrN2O.ClH/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16;/h1-9H,10H2;1H

InChI Key

FESRGXXUOWAZGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NC2=CC=CC=C2Br.[Cl-]

Origin of Product

United States

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